Octyl-beta-D-glucopyranoside

Description

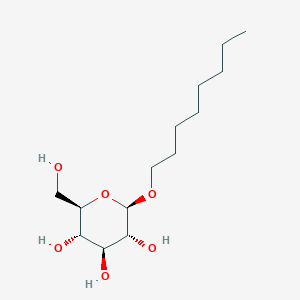

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGSGKPQLMEBJL-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042234 | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | n-Octyl-beta-D-glucoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21357 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

29836-26-8, 41444-50-2 | |

| Record name | Octyl β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29836-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octyl-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029836268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octyl glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.317 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-O-octyl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPRYLYL GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V109WUT6RL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Transglycosylation with Pichia etchellsii

The thermo-tolerant yeast Pichia etchellsii displays cell wall-bound β-glucosidase, enabling efficient transglycosylation between p-nitrophenyl β-D-glucopyranoside (pNPG) and octanol. Under optimized conditions (water activity a_w = 0.33–0.64, 40–100°C), this method achieves a 70% conversion yield within 4 hours. The enzyme exhibits remarkable stability in biphasic systems, with octanol acting as both solvent and acceptor. A batch replacement strategy minimizes substrate inhibition, yielding 30 mM OGP (9.25 mg/mL). Kinetic modeling reveals that increasing enzyme units beyond 25 U/mL provides diminishing returns, emphasizing the need for precise water activity control.

Almond β-Glucosidase in Reverse Hydrolysis

Almond-derived β-glucosidase catalyzes OGP synthesis via reverse hydrolysis, utilizing glucose and octanol in monophasic media. At a_w = 0.94, the ratio of synthetic (v_S) to hydrolytic (v_H) activity peaks at 0.165, yielding 36.4% OGP. Unlike transglycosylation, this method avoids activated donors like pNPG, reducing costs. However, yields are sensitive to water content: lowering a_w to 0.75 decreases yields to 19.45%, highlighting the enzyme’s dependence on hydration for catalytic efficiency.

Chemical Synthesis via Acetylated Intermediates

Zinc Oxide-Catalyzed Glycosylation

A cost-effective chemical route replaces traditional silver carbonate catalysts with zinc oxide (ZnO). Reacting 2,3,4,6-tetra-acetyl bromo-glucose with octanol in ethyl acetate at 40–100°C for 20–30 hours produces 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside, which is deacetylated using sodium methoxide to yield OGP. ZnO’s stability and low cost reduce production expenses by 40% compared to silver-based methods, with a 65% isolated yield. The reaction’s scalability is demonstrated at kilogram scales, achieving 727 g of intermediate and 413 g of final product per batch.

Solvent and Stoichiometric Optimization

Ethyl acetate emerges as the optimal solvent due to its high octanol miscibility and low polarity, which suppresses side reactions. A molar ratio of 1:0.3–3 (bromo-glucose:octanol) ensures complete conversion, while excess ZnO (0.098–2 mass equivalents) accelerates glycosidic bond formation without byproducts. Post-reaction workup involves sequential washing with sodium carbonate and methanol-water mixtures, effectively removing unreacted octanol and acetyl groups.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

| Method | Catalyst | Yield (%) | Reaction Time (h) | Cost Index |

|---|---|---|---|---|

| Enzymatic (Pichia) | β-Glucosidase | 70 | 4 | High |

| Enzymatic (Almond) | β-Glucosidase | 36.4 | 24 | Moderate |

| Chemical (ZnO) | Zinc Oxide | 65 | 30 | Low |

Enzymatic methods excel in specificity but require expensive glycosyl donors (pNPG) or precise a_w control. The chemical route offers superior scalability and cost efficiency, albeit with longer reaction times.

Process Optimization and Scalability

Water Activity Modulation in Enzymatic Synthesis

For Pichia etchellsii, maintaining a_w = 0.33–0.64 maximizes enzyme stability and substrate solubility. Excess water (>0.64) shifts equilibrium toward hydrolysis, reducing OGP yields by 15–20%. In almond β-glucosidase systems, saturating octanol with 5% water enhances glucose solubility, achieving a 38% yield.

Chemical Reactions Analysis

Types of Reactions

Octyl beta-D-glucopyranoside primarily undergoes hydrolysis and transglucosylation reactions. In hydrolysis, the compound is broken down into glucose and octanol. Transglucosylation involves the transfer of the glucosyl moiety to another acceptor molecule .

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water and an enzyme such as beta-glucosidase.

Transglucosylation: Requires an enzyme and an acceptor molecule, often performed in organic solvents or ionic liquids.

Major Products

Hydrolysis: Glucose and octanol.

Transglucosylation: Various glucosides depending on the acceptor molecule used.

Scientific Research Applications

Biochemical Research

Protein Solubilization and Purification

OGP is primarily used for solubilizing membrane proteins while maintaining their native structure. This property is crucial for studying protein functionality and interactions. It aids in the extraction of proteins from cellular membranes without denaturing them, thereby facilitating subsequent analyses such as chromatography and mass spectrometry.

| Application | Description |

|---|---|

| Solubilization of Membrane Proteins | Maintains native state during extraction, essential for functional studies. |

| Protein Crystallization | Enhances crystallization processes by stabilizing proteins in solution. |

| Lipid Vesicle Preparation | Used to create lipid bilayers for studying membrane dynamics. |

Case Study: Protein Crystallization

In a study by Lu et al. (2005), OGP was employed in a novel tube-gel digestion method for high-throughput analysis of membrane proteins. The results demonstrated improved efficiency in protein crystallization, highlighting OGP's role as a critical reagent in structural biology.

Pharmaceutical Applications

Enhancing Drug Bioavailability

OGP serves as a solubilizing agent for poorly soluble drugs, significantly improving their bioavailability. This characteristic is particularly beneficial in pharmaceutical formulations where drug solubility is a limiting factor.

| Application | Description |

|---|---|

| Solubilizing Agent | Increases the solubility of hydrophobic drugs in aqueous formulations. |

| Stabilizer for Drug Formulations | Helps maintain the stability of drug compounds during storage and application. |

Case Study: Ultrasonic Cavitation Protection

Research published by Sostaric et al. (2005) investigated the protective effects of OGP against cavitation-induced cell lysis in human leukemia cells (HL-60). The study found that OGP significantly reduced cell lysis when added to the culture medium during ultrasonic exposure, suggesting its potential as a protective agent in therapeutic applications.

Cosmetic Industry

Emulsifying Properties

In cosmetics, OGP is valued for its emulsifying properties, which help create stable formulations that enhance skin hydration and texture.

| Application | Description |

|---|---|

| Emulsifier in Skincare Products | Facilitates the mixing of oil and water phases to improve product stability. |

| Hydration Enhancer | Contributes to moisture retention in skin formulations. |

Food Technology

Food Additive

OGP is utilized as a food additive to improve texture and stability in various products, particularly emulsions like dressings and sauces.

| Application | Description |

|---|---|

| Texture Improvement | Enhances mouthfeel and consistency of food products. |

| Stabilizer for Emulsions | Prevents separation of ingredients in emulsified food products. |

Mechanism of Action

Octyl beta-D-glucopyranoside exerts its effects by interacting with lipid bilayers and proteins. It disrupts the lipid bilayer, allowing membrane proteins to be solubilized while maintaining their functional state. The compound forms micelles that encapsulate the hydrophobic regions of proteins, preventing aggregation and denaturation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of OG with glucopyranoside derivatives and related surfactants, focusing on structural variations, physicochemical properties, and applications.

Structural and Functional Analogues

Table 1: Key Attributes of OG and Analogues

Key Differences and Research Findings

Micellar Behavior and Purity

- OG vs. Technical Mixture : Pure OG lacks electrostatic repulsion between micelles, while the technical mixture generates long-range electrostatic forces due to heterogeneous headgroups . This mixture also exhibits superior wetting capabilities on hydrophobic surfaces (lower contact angle) .

- Purification Impact : Impurities in commercial OG (e.g., UV-absorbing compounds) can alter micelle size measurements. Post-purification, OG micelles show consistent aggregation numbers (~75), whereas unpurified samples may report lower values (~27) due to contaminants .

Membrane Interactions

- OG partitions into lipid bilayers with a binding constant of ~1.4 × 10³ M⁻¹, inducing structural changes such as increased membrane curvature and fluidity .

Functional Modifications

- Thioglucopyranoside Derivatives: The thiol group in Octyl Tetra-O-acetyl-β-D-thioglucopyranoside enables covalent conjugation to proteins or nanoparticles, a feature absent in OG .

- Benzyl-Protected Derivatives: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside is used in synthetic glycosylation reactions, leveraging its stability under acidic conditions .

Biological Activity

Octyl-β-D-glucopyranoside (OGP) is a non-ionic surfactant widely utilized in biochemical and pharmaceutical applications due to its unique properties. This article explores the biological activity of OGP, focusing on its cytotoxicity, antibacterial effects, and mechanisms of action based on diverse research findings.

OGP is a non-ionic alkyl-glucoside detergent characterized by its ability to solubilize membrane proteins and phospholipids. It is soluble in water at concentrations up to 10 mg/ml, forming a clear colorless solution . Its structure allows it to interact with lipid bilayers, making it valuable in various laboratory applications including protein crystallization and oligosaccharide cleavage enhancement .

In Vitro Assays

A significant study evaluated the cytotoxic effects of OGP on cancerous HeLa cells and non-cancerous H9c2 myoblasts. The results indicated that OGP exhibits selective toxicity, with IC50 values suggesting moderate cytotoxicity against HeLa cells while demonstrating lower toxicity towards H9c2 cells . Furthermore, OGP was shown to induce hemolytic activity with rates between 10-16%, indicating potential for blood compatibility issues .

Cell Lysis Inhibition

Another critical finding revealed that OGP can completely inhibit cavitation-induced cell lysis in vitro. When HL-60 leukemia cells were exposed to ultrasound, the presence of OGP significantly increased cell survival rates compared to controls without the surfactant. This protective effect is attributed to OGP's ability to accumulate at the cavity surface, reducing the production of reactive oxygen species (ROS) that typically lead to cell damage .

Antibacterial Activity

The antibacterial properties of OGP have been assessed against various pathogens. In vitro tests demonstrated its effectiveness against bacteria such as M. tuberculosis, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity . This suggests that OGP could serve as a potential antimicrobial agent in therapeutic applications.

The mechanisms underlying the biological activities of OGP are multifaceted:

- Detergent Properties : As a surfactant, OGP alters membrane fluidity and integrity, which can lead to cell lysis or enhanced solubilization of membrane proteins for research purposes.

- Inhibition of Enzymatic Activity : Studies have shown that OGP can inhibit α-amylase activity, which may have implications for glucose metabolism and diabetes management .

- Immunogenicity Enhancement : Recent research indicates that OGP may enhance the immunogenicity of certain antigens, potentially improving vaccine efficacy by promoting better antigen presentation .

Study 1: Cytotoxicity and Hemolytic Activity

A study conducted on the cytotoxic effects of OGP employed both cancerous and non-cancerous cell lines. Results highlighted its selective toxicity profile, suggesting a potential therapeutic window for cancer treatment while minimizing harm to normal tissues .

Study 2: Ultrasound-Induced Cell Lysis

In a controlled experiment involving ultrasound exposure, the addition of OGP was found to significantly reduce cell lysis rates. This study underscores the potential use of OGP as a protective agent in ultrasound-mediated therapies .

Q & A

Q. What are the key physicochemical properties of Octyl-β-D-glucopyranoside (OG) relevant to its use in membrane protein studies?

OG is a nonionic detergent with a molecular weight of 292.37 g/mol (C₁₄H₂₈O₆) and a critical micelle concentration (CMC) of ~20 mM. Its small micelle size (~8,000 Da) minimizes interference with protein-protein interactions, making it ideal for solubilizing membrane proteins while preserving activity . Unlike ionic detergents, OG does not disrupt electrostatic interactions, which is critical for maintaining protein stability during purification .

Q. How should OG concentrations be optimized for solubilizing membrane proteins without denaturation?

Optimization involves:

- Stepwise titration : Start near the CMC (20–25 mM) and incrementally increase while monitoring protein stability via circular dichroism (CD) or fluorescence spectroscopy.

- Activity assays : Measure enzymatic or binding activity post-solubilization to confirm functionality. Excess detergent can strip essential lipids, so balance solubilization efficiency with lipid retention .

- Dialysis/post-removal : OG is dialyzable due to its low molecular weight, enabling replacement with milder detergents or lipids for downstream applications .

Q. What safety precautions are essential when handling OG in laboratory settings?

OG is classified as a skin, eye, and respiratory irritant (GHS07, H319). Key precautions include:

- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods for weighing or handling powders.

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can the thermodynamics of OG binding to lipid bilayers be quantitatively analyzed?

Use isothermal titration calorimetry (ITC) to measure binding enthalpy (ΔH) and stoichiometry. Complement this with solid-state ²H-NMR to monitor structural changes in lipid acyl chains, such as order parameter (S₀) reductions, indicating bilayer fluidity increases. For example, OG binding to POPC bilayers shows exothermic ΔH and a 20% decrease in S₀ at saturating concentrations .

Q. What experimental strategies mitigate batch-to-batch variability in OG purity for reproducible crystallography studies?

- HPLC purification : Ensure ≥99% purity using reverse-phase chromatography with acetonitrile/water gradients.

- CMC verification : Validate detergent quality by comparing experimental CMC values (via surface tension measurements) to literature standards (~20 mM).

- Mass spectrometry : Detect trace contaminants (e.g., alkyl chain isomers) that may affect crystallization .

Q. How does OG compare to lauryl maltoside (LM) in stabilizing cytochrome c oxidase (COX) activity?

LM outperforms OG in COX activation (2–10× higher activity) due to its larger micelles (~50,000 Da), which better mimic native lipid environments. However, OG’s smaller micelles are advantageous for crystallization studies requiring monodisperse protein-detergent complexes. Structural analysis via small-angle X-ray scattering (SAXS) confirms LM-induced monomeric COX states, while OG favors dimerization .

Q. What methods resolve contradictions in OG’s impact on membrane protein oligomerization states?

- Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) : Directly determine oligomeric states in OG micelles.

- Crosslinking assays : Use glutaraldehyde or BS³ to stabilize transient oligomers before detergent exposure.

- Cryo-EM : High-resolution imaging can distinguish artifactual aggregation from native oligomers .

Q. How can OG be used synergistically with other detergents for challenging membrane protein systems?

- Mixed micelle systems : Combine OG with CHAPS or DDM to balance solubilization strength and stability. For example, 0.5% OG + 0.1% DDM enhances solubilization of G-protein-coupled receptors (GPCRs) without denaturation.

- Phase-transfer methods : Pre-solubilize membranes with OG, then replace with LM for crystallization trials .

Methodological Considerations

Q. Table 1: Key Detergent Properties for Membrane Protein Studies

| Detergent | CMC (mM) | Micelle Size (kDa) | Applications |

|---|---|---|---|

| Octyl-β-D-glucopyranoside | ~20 | 8 | Solubilization, crystallization |

| Lauryl maltoside | ~0.15 | 50 | Activity assays, structural studies |

| DDM | ~0.01 | 70 | Stabilizing fragile membrane proteins |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.